2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one typically involves the reaction of a benzothiazinone precursor with a difluorohexenylsulfanyl reagent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a variety of substituted benzothiazinone derivatives .
Scientific Research Applications
2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: A fluorinated benzodioxole derivative with similar structural features.
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: A compound with a sulfanyl substituent and potential biological activities.
Uniqueness
2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one is unique due to its combination of a benzothiazinone core and a difluorohexenylsulfanyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
875583-66-7 |
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Molecular Formula |
C14H15F2NOS2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(6,6-difluorohex-5-enylsulfanyl)-4H-3λ4,1-benzothiazine 3-oxide |
InChI |
InChI=1S/C14H15F2NOS2/c15-13(16)8-2-1-5-9-19-14-17-12-7-4-3-6-11(12)10-20(14)18/h3-4,6-8H,1-2,5,9-10H2 |
InChI Key |
BZECBWZPXZSKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=C(S1=O)SCCCCC=C(F)F |
Origin of Product |
United States |
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